5-Fluoro-N-(3-fluorophenyl)-6-methylpyrimidin-4-amine
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Overview
Description
5-Fluoro-N-(3-fluorophenyl)-6-methylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of fluorine atoms and a methyl group attached to the pyrimidine ring, which imparts unique chemical and biological properties. Pyrimidine derivatives are known for their wide range of pharmacological activities, making them valuable in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N-(3-fluorophenyl)-6-methylpyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 3-fluoroaniline and 2,4-dichloro-6-methylpyrimidine.
Substitution Reactions:
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the compound. Industrial methods also focus on cost-effectiveness and environmental sustainability by minimizing waste and using green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-N-(3-fluorophenyl)-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as sodium borohydride (NaBH₄) can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Potassium fluoride (KF), cesium fluoride (CsF)
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Scientific Research Applications
5-Fluoro-N-(3-fluorophenyl)-6-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its pharmacological activities, including potential anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-N-(3-fluorophenyl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to modulate gene expression. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methylpyrimidine: A similar pyrimidine derivative with a fluorine atom and a methyl group.
3-Fluoroaniline: An aromatic amine with a fluorine atom, used as a precursor in the synthesis of various compounds.
6-Methylpyrimidine: A pyrimidine derivative with a methyl group, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
5-Fluoro-N-(3-fluorophenyl)-6-methylpyrimidin-4-amine is unique due to the specific arrangement of fluorine atoms and the methyl group on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
5-fluoro-N-(3-fluorophenyl)-6-methylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3/c1-7-10(13)11(15-6-14-7)16-9-4-2-3-8(12)5-9/h2-6H,1H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCHSWGOFPDMFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)NC2=CC(=CC=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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